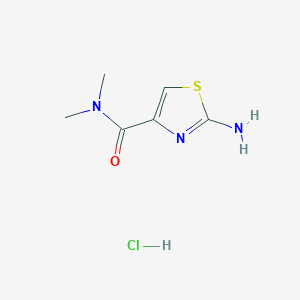

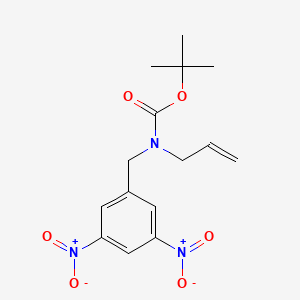

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thiazole derivatives involves several key strategies, including Michael addition, intramolecular substitution, and cyclization reactions. Notably, the preparation of thiazoline-4-carboxylates from thiocarboxamides under basic conditions exemplifies the synthetic approach to similar compounds. This method yields thiazoline derivatives, which can further undergo hydrolysis to form the desired hydrochloride salts (Nötzel et al., 2001). Moreover, the coupling of aminothiazoles with acid chlorides to produce benzamide derivatives underlines the versatility in synthesizing structurally diverse compounds within this chemical class (Lynch et al., 2006).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including carboxamide groups, is characterized by X-ray diffraction, showcasing differences in molecular geometries due to various substituents. These structural variations significantly influence the compound's chemical behavior and interactions. For instance, the molecular conformation of synthesized imidazole-carboxamides is stabilized by intramolecular hydrogen bonding, leading to an extended planar structural pattern, highlighting the importance of structural analysis in understanding these compounds' properties (Banerjee et al., 1999).

Chemical Reactions and Properties

Thiazole derivatives undergo a range of chemical reactions, including nucleophilic catalysis and cyclization, to form peptides and other complex molecules. The use of 4-(dimethylamino)pyridine N-oxide as a catalyst in peptide coupling reactions exemplifies the chemical versatility of these compounds (Shiina et al., 2008). Additionally, the dehydrative cyclization of thiourea intermediate resin highlights the synthetic utility in creating thiazole derivatives on a solid phase (Kim et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

Thiazole derivatives are synthesized through various chemical reactions, offering a versatile backbone for further modifications and applications in medicinal chemistry and material science. For instance, a study described the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, showcasing the chemical versatility of thiazole compounds (Nötzel et al., 2001). Another research demonstrated the efficient synthesis of 2-aminothiazole-5-carbamides, highlighting a method for creating potential drug candidates (Chen et al., 2009).

Biological Activities

Thiazole derivatives exhibit a range of biological activities, making them valuable in drug discovery and biochemical research. For example, some compounds derived from 2-aminothiazole showed anti-inflammatory activity, indicating their potential in developing new anti-inflammatory drugs (Lynch et al., 2006). Another study found that 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-N-(thiazol-5-yl)-4,5-dihydro-1h-pyrrole-3-carboxamides exhibited cytotoxic activity against cancer cells, demonstrating the anticancer potential of thiazole derivatives (Zykova et al., 2018).

Material Science Applications

Thiazole derivatives also find applications in material science, such as in the synthesis of dyes and functional materials. A study on the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers revealed the utility of thiazole compounds in developing new materials with antimicrobial and antitumor activities (Khalifa et al., 2015).

Future Directions

The future directions for “2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide hydrochloride” could involve further exploration of its potential therapeutic roles, given the diverse biological activities of 2-aminothiazoles . More research could also be conducted to understand its specific synthesis methods, chemical reactions, and mechanism of action.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to have diverse biological activities . They have been associated with various pharmacological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities , suggesting that they may have multiple molecular and cellular effects.

Action Environment

The solubility of thiazole derivatives in various solvents could suggest that the action of this compound may be influenced by the environment in which it is administered.

properties

IUPAC Name |

2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS.ClH/c1-9(2)5(10)4-3-11-6(7)8-4;/h3H,1-2H3,(H2,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYLJOMOMFHNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CSC(=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)

![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)

![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2494507.png)

![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)

![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)